N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-17-10-9-16(13-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDULNJSXWUBPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS Number: 899905-82-9) is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.39 g/mol. The structure features a dichlorophenyl group and a diazaspiro moiety linked through a sulfanyl acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H21Cl2N3OS |
| Molecular Weight | 446.39 g/mol |
| CAS Number | 899905-82-9 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may promote cell death in malignant cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary data suggest that this compound may possess antimicrobial effects. Screening against various bacterial strains revealed moderate inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms underlying the compound's biological activity. The research highlighted its ability to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent apoptosis .
Comparison with Similar Compounds
Structural Variations in the Spiro Ring System
The spirocyclic core distinguishes this compound from analogs. Key variations include:
Key Observations :
- Ring Size: The spiro[4.5]deca system (10-membered ring) in the target compound offers greater conformational flexibility compared to spiro[4.4]nona (9-membered, ) but less than spiro[4.6]undeca (11-membered, ). Larger rings may enhance solubility but reduce steric constraints.
- Substituents : The phenyl group on the spiro ring (target compound) vs. 4-methylphenyl () influences electronic and steric profiles. Methyl groups enhance hydrophobicity, while unsubstituted phenyl may favor π-π stacking.
Variations in the Arylacetamide Moiety
The dichlorophenylacetamide group is a critical pharmacophore. Modifications here significantly alter activity:
Key Observations :
- Chlorine vs.
- Conformational Flexibility : The dihedral angles between the dichlorophenyl and spiro rings (e.g., 44.5°–77.5° in analogs ) suggest steric repulsion modulates molecular shape, impacting receptor fit.
Heterocyclic Core Replacements
Replacing the diazaspiro ring with benzothiazole or pyrazolone cores diversifies activity:
Key Observations :
- Benzothiazole Derivatives : These exhibit simplified synthesis (45% yield via microwave irradiation, ) but lack the conformational control of spiro systems.
- Pyrazolone Analogs : The pyrazolone core () enables metal coordination via carbonyl and amide groups, suggesting applications in catalysis or metalloprotein targeting.
Preparation Methods
Core Structural Assembly
The compound’s synthesis begins with constructing the 1,4-diazaspiro[4.5]deca-1,3-diene ring system. This spirocyclic framework is typically synthesized via cyclocondensation reactions between a cyclohexanone derivative and a diamine precursor. For example, 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione serves as a key intermediate, synthesized by reacting cyclohexanone with phenylhydrazine followed by sulfur incorporation. Subsequent alkylation with chloroacetamide derivatives introduces the sulfanylacetamide moiety.
Table 1: Key Intermediates and Their Roles
Sulfanyl Linkage Formation
The critical sulfanyl bridge is formed via nucleophilic substitution. The thione group in the spirocyclic intermediate reacts with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide). This step demands anhydrous conditions to prevent hydrolysis, with optimal temperatures ranging from 60–80°C.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to solubilize reactants and stabilize transition states. Elevated temperatures (70–90°C) enhance reaction rates but require careful monitoring to avoid side products such as over-alkylation or ring-opening.
Table 2: Solvent Performance Comparison
Catalytic and Stoichiometric Considerations
Sodium hydride (NaH) is commonly used to deprotonate the thione, generating a thiolate nucleophile. Stoichiometric excess of the chloroacetamide derivative (1.2–1.5 equivalents) ensures complete conversion, while catalytic iodide (e.g., KI) accelerates the substitution via the Finkelstein mechanism.
Analytical Characterization and Quality Control
Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (sulfanyl-CH₂), and δ 1.5–2.2 ppm (spirocyclic CH₂ groups) confirm the structure.
-
¹³C NMR : Signals at δ 170–175 ppm (amide carbonyl) and δ 45–50 ppm (spirocyclic quaternary carbon).
High-Performance Liquid Chromatography (HPLC) :
Impurity Profiling
Common impurities include:
-
Des-chloro analogs : Formed via incomplete chloroacetylation (detected via LC-MS).
-
Oxidation products : Sulfoxide derivatives arising from thioether oxidation (mitigated by inert atmospheres).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide, and what challenges arise during its multi-step synthesis?
- Answer : The synthesis involves three critical stages:
- Step 1 : Construction of the diazaspiro[4.5]deca-1,3-diene core via cyclization reactions using substituted hydrazines and ketones under reflux conditions (e.g., dichloromethane, 60–80°C) .
- Step 2 : Functionalization of the spirocyclic core with a phenyl group at position 3 via Suzuki coupling or nucleophilic aromatic substitution .
- Step 3 : Formation of the thioacetamide linkage by reacting the spirocyclic intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) .
- Challenges : Low yields in spirocyclic core formation due to steric hindrance and competing side reactions. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of substituents (e.g., dichlorophenyl, spirocyclic sulfur) and identify stereochemical features .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 446.39 for C₂₂H₂₁Cl₂N₃OS) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the spirocyclic core and aryl groups (e.g., 54.8–77.5° in related structures) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Degrades under prolonged exposure to light or acidic conditions. Storage at –20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Answer :
- Variable Substituent Screening : Systematically modify substituents (e.g., replacing 3,4-dichlorophenyl with fluorophenyl or methoxyphenyl) to assess impact on target binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (amide, sulfanyl) and hydrophobic (chlorophenyl) moieties .
- In Vitro Assays : Test derivatives against enzyme targets (e.g., kinases, proteases) to correlate structural changes with IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activity data for similar spirocyclic acetamides?
- Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .
- Counter-Screening : Validate target specificity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., halogenated aryl groups correlate with increased cytotoxicity) .
Q. How can in silico modeling predict the metabolic pathways and toxicity of this compound?
- Answer :
- ADMET Prediction : Use tools like SwissADME to forecast cytochrome P450 interactions and metabolite formation (e.g., sulfoxide derivatives via sulfanyl oxidation) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity risks based on structural alerts (e.g., dichlorophenyl groups) .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer :
- Lyophilization : Formulate as a lyophilized powder to enhance stability in aqueous buffers .
- Antioxidant Additives : Include 0.01% BHT or ascorbic acid to prevent sulfanyl group oxidation .
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light) to identify degradation products via LC-MS .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be improved?
- Answer :
- Limitations : Low yields (30–45%) in spirocyclic core formation due to competing polymerization .
- Improvements :
- Flow Chemistry : Use continuous flow reactors to enhance reaction control and scalability .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura coupling efficiency .
Q. How do crystal packing interactions influence the compound’s physicochemical properties?
- Answer : X-ray data reveal that hydrogen bonding (N–H⋯O) and π-π stacking between phenyl groups stabilize the lattice, affecting solubility and melting point (e.g., mp 473–475 K in related structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
